Methyl 2-[(4-aminophenyl)thio]isonicotinate
Overview
Description
Scientific Research Applications
Pest Management
- Thrips Pest Management: Methyl isonicotinate, a related compound, has been extensively studied for its application in thrips pest management. It acts as a non-pheromone semiochemical, attracting thrips species to traps, thereby aiding in their management in agricultural settings. Its effectiveness has been demonstrated in both field and greenhouse settings, with potential for mass trapping and as a lure in pest control strategies (Teulon et al., 2017). Further research has supported its role in integrated pest management programs, highlighting its application across Europe and potential expansion to Australasia (Teulon et al., 2011).
Antimicrobial Activities
- Antimicrobial Evaluation: A derivative, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, was synthesized and evaluated for its antimicrobial properties. The study indicated significant activity, underscoring its potential in developing antimicrobial agents (Viveka et al., 2013).
- Synthesis and Anticonvulsant Activity: Some triazole derivatives, including structures related to the query compound, showed potential anticonvulsant and antimicrobial activities. These findings support the chemical's relevance in pharmaceutical research for developing new therapeutic agents (Küçükgüzel et al., 2004).
Chemical Synthesis and Organocatalysis
- Organocatalyst in Synthesis: Isonicotinic acid, a core component of the query compound, has been used as an organocatalyst in synthesizing pyranopyrazoles, indicating its utility in green chemistry and organic synthesis. This application highlights the compound's versatility and contribution to sustainable chemical processes (Zolfigol et al., 2013).
- Microwave-Assisted Synthesis: Demonstrating its utility in novel synthesis methods, related derivatives have been developed using microwave irradiation. This approach offers advantages in terms of reaction efficiency and environmental impact, marking the compound's significance in advancing synthetic methodologies (Bhat et al., 2015).
Properties
IUPAC Name |
methyl 2-(4-aminophenyl)sulfanylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)9-6-7-15-12(8-9)18-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVAQMLDGJEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)SC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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